3,4-Dichloroaniline-13C6
Overview
Description
3,4-Dichloroaniline-13C6 is an isotopically labeled compound where all six carbon atoms are replaced with carbon-13 isotopes. This compound is a derivative of 3,4-Dichloroaniline, an organic compound with the formula C6H3Cl2(NH2). It is one of several isomers of dichloroaniline and is used in various scientific research applications due to its unique properties .
Mechanism of Action
Target of Action
The primary target of 3,4-Dichloroaniline-13C6 is the blood . It is a methaemoglobin producer in humans and experimental animals .
Mode of Action
This compound, and also the 2,4- and 2,5- isomers, are methaemoglobin producers . This effect is caused by the N-hydroxylated metabolites . In vitro, N-hydroxy-3,4-dichloroaniline and 6-hydroxy-3,4-dichloroaniline were identified as methaemoglobin-producing metabolites of 3,4-dichloroaniline .
Pharmacokinetics
Given its role as a methaemoglobin producer, it can be inferred that the compound is absorbed and metabolized in the body to produce n-hydroxylated metabolites, which then interact with hemoglobin to produce methaemoglobin .
Result of Action
The main result of the action of this compound is the production of methaemoglobin . Methaemoglobin is a form of hemoglobin that has been oxidized to Fe(III), rendering it unable to bind and transport oxygen effectively. This can lead to methaemoglobinemia, a condition characterized by an elevated level of methaemoglobin in the blood, which can cause symptoms such as cyanosis, headache, fatigue, shortness of breath, and in severe cases, death.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is very toxic to aquatic life with long-lasting effects . Therefore, its release to the environment should be avoided . Furthermore, the compound should be handled only outdoors or in a well-ventilated area .
Biochemical Analysis
Biochemical Properties
3,4-Dichloroaniline-13C6 interacts with various enzymes and proteins in biochemical reactions . For instance, it has been found to interact with enzymes such as dioxygenase and flavin reductase, which are involved in its degradation . The nature of these interactions involves the conversion of this compound to other metabolites, which can then be further processed by the cell .
Cellular Effects
This compound has been observed to have significant effects on cellular processes. For example, it has been found to promote fatty liver in zebrafish larvae, indicating its potential to influence cell function . It has also been associated with an increase in oxidative stress in the liver of crucian carp . These effects suggest that this compound can influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. It has been found to bind to enzymes such as dioxygenase and flavin reductase, leading to its degradation . This process involves changes in gene expression and can result in enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been observed that the compound’s toxicity can increase over time, indicating its potential for degradation . Long-term effects on cellular function have also been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, it has been found that low doses of the compound can induce fatty liver in zebrafish larvae . At high doses, the compound can have toxic or adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as dioxygenase and flavin reductase, leading to its degradation . This process can affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dichloroaniline-13C6 is typically synthesized through the catalytic hydrogenation of 3,4-dichloronitrobenzene-13C6. The reaction is carried out in the presence of a platinum catalyst under a pressure of 1.0 to 3.0 MPa and at a temperature range of 75 to 120 degrees Celsius. This method ensures a high conversion rate and selectivity for this compound .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-selectivity catalytic hydrogenation techniques to ensure the purity and yield of the final product. The use of a platinum catalyst with iron oxide as an inhibitor helps in reducing dechlorination and corrosion during the reaction .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloroaniline-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form catechol derivatives.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using platinum or palladium catalysts.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Catechol derivatives.
Reduction: Various amine derivatives.
Substitution: Compounds with substituted functional groups in place of chlorine atoms.
Scientific Research Applications
3,4-Dichloroaniline-13C6 is used in a wide range of scientific research applications:
Chemistry: It serves as a reference standard in environmental analysis and priority pollutant studies.
Biology: Used in the study of biodegradation pathways and microbial metabolism.
Medicine: Acts as a precursor in the synthesis of pharmaceutical compounds, including antimalarial drugs.
Industry: Utilized in the production of dyes, agricultural chemicals, and herbicides
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
3,4-Dichloroaniline-13C6 is unique due to its isotopic labeling, which makes it particularly useful in tracing studies and environmental analysis. Its high selectivity and purity also make it a preferred choice in various scientific research applications .
Properties
IUPAC Name |
3,4-dichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2/i1+1,2+1,3+1,4+1,5+1,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYWXFYBZPNOFX-IDEBNGHGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20514654 | |
Record name | 3,4-Dichloro(~13~C_6_)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20514654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89059-40-5 | |
Record name | 3,4-Dichloro(~13~C_6_)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20514654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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